molecular formula C7H14F2N2O2 B12424195 N5-Methyl eflornithine-d3

N5-Methyl eflornithine-d3

Cat. No.: B12424195
M. Wt: 199.21 g/mol
InChI Key: IAISNVSOJVYYQO-FIBGUPNXSA-N
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Description

N5-Methyl eflornithine-d3 is a deuterated derivative of eflornithine, a well-known inhibitor of ornithine decarboxylase. This compound is primarily used in scientific research to study the polyamine biosynthetic pathway and its implications in various diseases, including cancer and viral infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-Methyl eflornithine-d3 involves the incorporation of deuterium atoms into the eflornithine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to facilitate the exchange of hydrogen for deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the efficient and cost-effective production of the compound. This includes the use of high-purity deuterated reagents and advanced purification methods to achieve the desired level of deuteration .

Chemical Reactions Analysis

Types of Reactions

N5-Methyl eflornithine-d3 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation of this compound can yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N5-Methyl eflornithine-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a tool to study the polyamine biosynthetic pathway and its role in various chemical processes.

    Biology: Helps in understanding the biological functions of polyamines and their involvement in cellular processes.

    Medicine: Investigated for its potential therapeutic applications in treating diseases like cancer and viral infections.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

N5-Methyl eflornithine-d3 exerts its effects by irreversibly inhibiting the enzyme ornithine decarboxylase. This enzyme is the first and rate-limiting step in the biosynthesis of polyamines, which are essential for cell growth and differentiation. By inhibiting this enzyme, this compound disrupts the production of polyamines, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Difluoromethylornithine (DFMO): Another well-known inhibitor of ornithine decarboxylase.

    Eflornithine: The non-deuterated form of N5-Methyl eflornithine-d3.

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can provide insights into the metabolic pathways and mechanisms of action that are not possible with non-deuterated compounds. This makes it a valuable tool in scientific research .

Properties

Molecular Formula

C7H14F2N2O2

Molecular Weight

199.21 g/mol

IUPAC Name

2-amino-2-(difluoromethyl)-5-(trideuteriomethylamino)pentanoic acid

InChI

InChI=1S/C7H14F2N2O2/c1-11-4-2-3-7(10,5(8)9)6(12)13/h5,11H,2-4,10H2,1H3,(H,12,13)/i1D3

InChI Key

IAISNVSOJVYYQO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCCC(C(F)F)(C(=O)O)N

Canonical SMILES

CNCCCC(C(F)F)(C(=O)O)N

Origin of Product

United States

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